

Balinatunfib: A Structural and Molecular Analysis of a Novel Oral TNF- α Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Balinatunfib*

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Abstract

Balinatunfib (SAR441566) is a first-in-class, orally available small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF- α).^[1] Unlike traditional biologic TNF- α blockers, **Balinatunfib** employs a unique allosteric mechanism of action. It stabilizes an asymmetric, inactive conformation of the soluble TNF- α trimer, thereby preventing its interaction with the TNF receptor 1 (TNFR1) and inhibiting downstream pro-inflammatory signaling.^{[2][3]} This selective inhibition of the TNFR1 pathway, while preserving the potentially beneficial signaling through TNFR2, presents a promising new therapeutic strategy for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the structural analysis, molecular properties, and key experimental data for **Balinatunfib**.

Structural and Molecular Properties

Balinatunfib is a synthetic organic small molecule with a rigid bicyclic architecture, a feature that may contribute to its drug-like properties.^[4] Its molecular formula is C₂₇H₂₄F₂N₆O₂.^[3]

Table 1: Molecular Properties of **Balinatunfib**

Property	Value	Reference
Molecular Formula	C27H24F2N6O2	[3]
Molecular Weight	502.52 g/mol	[5]
CAS Number	2248726-53-4	[5]
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	8	[5]
Rotatable Bonds	4	[5]
Topological Polar Surface Area	95.88 Å ²	[5]
XLogP	0.95	[5]

Mechanism of Action

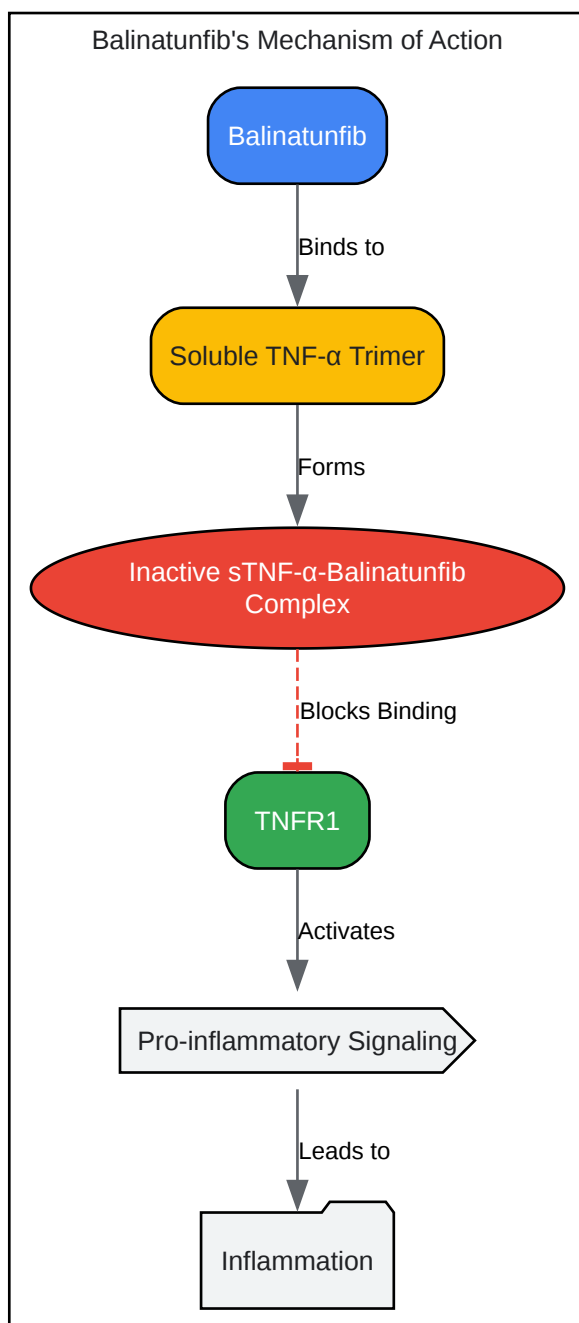
Balinatunfib represents a novel approach to TNF- α inhibition. Instead of blocking the TNF- α receptors, it directly targets the soluble TNF- α (sTNF- α) protein itself.[1]

Allosteric Inhibition of TNF- α

TNF- α naturally exists as a homotrimer. **Balinatunfib** binds to a pocket within the sTNF- α trimer, stabilizing an asymmetrical and receptor-incompetent conformation.[2][3] This allosteric modulation prevents the conformational changes required for the trimer to effectively bind to and activate TNFR1, thus blocking the downstream signaling cascade that leads to inflammation.[2][5]

Selective Inhibition of TNFR1 Signaling

A key feature of **Balinatunfib**'s mechanism is its selectivity for inhibiting the TNFR1 pathway while preserving TNFR2 signaling.[6] Soluble TNF- α primarily signals through TNFR1, which is associated with pro-inflammatory responses. In contrast, transmembrane TNF- α (tmTNF- α) can signal through both TNFR1 and TNFR2, with TNFR2 signaling being implicated in immune regulation and tissue homeostasis. By selectively inhibiting sTNF- α -mediated TNFR1 signaling, **Balinatunfib** may offer a more targeted anti-inflammatory effect with a potentially improved safety profile compared to non-selective TNF- α blockers.[6]



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Figure 1: Mechanism of action of **Balinatunfib**.

Preclinical and Clinical Data

In Vitro Potency and Binding Affinity

Balinatunfib has demonstrated potent inhibition of TNF- α in in vitro assays.

Table 2: In Vitro Activity of **Balinatunfib**

Parameter	Value	Assay	Reference
IC50	35 nM	Zymosan-stimulated human whole blood assay	[7]
KD	15.1 nM	Surface Plasmon Resonance (SPR) vs. human TNF- α	[8]

Preclinical Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

The in vivo efficacy of **Balinatunfib** was evaluated in a murine model of collagen-induced arthritis (CIA), a standard preclinical model for rheumatoid arthritis.

Table 3: Efficacy of **Balinatunfib** in the CIA Mouse Model

Treatment Group	Dose	Outcome	Reference
Balinatunfib	10 mg/kg (oral)	Significant reduction in disease scores	[7]
Balinatunfib	30 mg/kg (oral)	Significant reduction in disease scores, comparable to anti-TNF antibody	[7]
Positive Control	Anti-TNF antibody	Significant reduction in disease scores	[7]

High-resolution microcomputed tomography of the joints in the treated animals confirmed that **Balinatunfib** administration led to improved bone parameters, indicating a protective effect on joint integrity.[7]

Clinical Pharmacokinetics in Healthy Volunteers

A first-in-human study was conducted to evaluate the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of single ascending doses (SAD) and multiple ascending doses (MAD) of **Balinatunfib** in healthy male participants.[6]

Table 4: Pharmacokinetic Parameters of **Balinatunfib** in Healthy Male Volunteers

Parameter	Single Ascending Dose (5-600 mg)	Multiple Ascending Dose (100-600 mg total daily)	Reference
Median tmax	2.5–5 hours	Not specified	[6]
Mean Terminal Half-life	22–30 hours	22–30 hours	[6]
Time to Steady State	Not applicable	5–6 days	[6]

Balinatunfib was generally well-tolerated in both SAD and MAD studies.[6] A key pharmacodynamic finding was the demonstration of complete TNF- α occupancy at all tested time points after treatment initiation.[6]

Phase IIb Clinical Trial in Psoriasis (SPECIFIC-PSO)

A Phase IIb, randomized, double-blind, placebo-controlled, dose-ranging study (NCT06073119) was conducted to evaluate the efficacy and safety of **Balinatunfib** in adults with moderate-to-severe plaque psoriasis.[2] The primary endpoint was the proportion of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) at week 12.[2]

While the study did not meet its primary endpoint for the 200 mg twice-daily dose in the treatment-naïve cohort, it showed statistically significant improvements in PASI 75 at other doses and in a mixed cohort of treatment-naïve and experienced patients.[9]

Table 5: Key Efficacy Results from the SPECIFIC-PSO Phase IIb Trial at Week 12

Cohort	Dose	PASI 75 Response vs. Placebo (p-value)	Reference
Treatment-Naïve	200 mg BID	Not statistically significant (p=0.087)	[9]
Treatment-Naïve	100 mg BID	Statistically significant (nominal p=0.019)	[9]
Treatment-Naïve	100 mg QD	Statistically significant (nominal p=0.008)	[9]
Mixed Cohort	200 mg BID	Statistically significant (nominal p=0.003)	[9]
Mixed Cohort	200 mg QD	Statistically significant (nominal p=0.002)	[9]

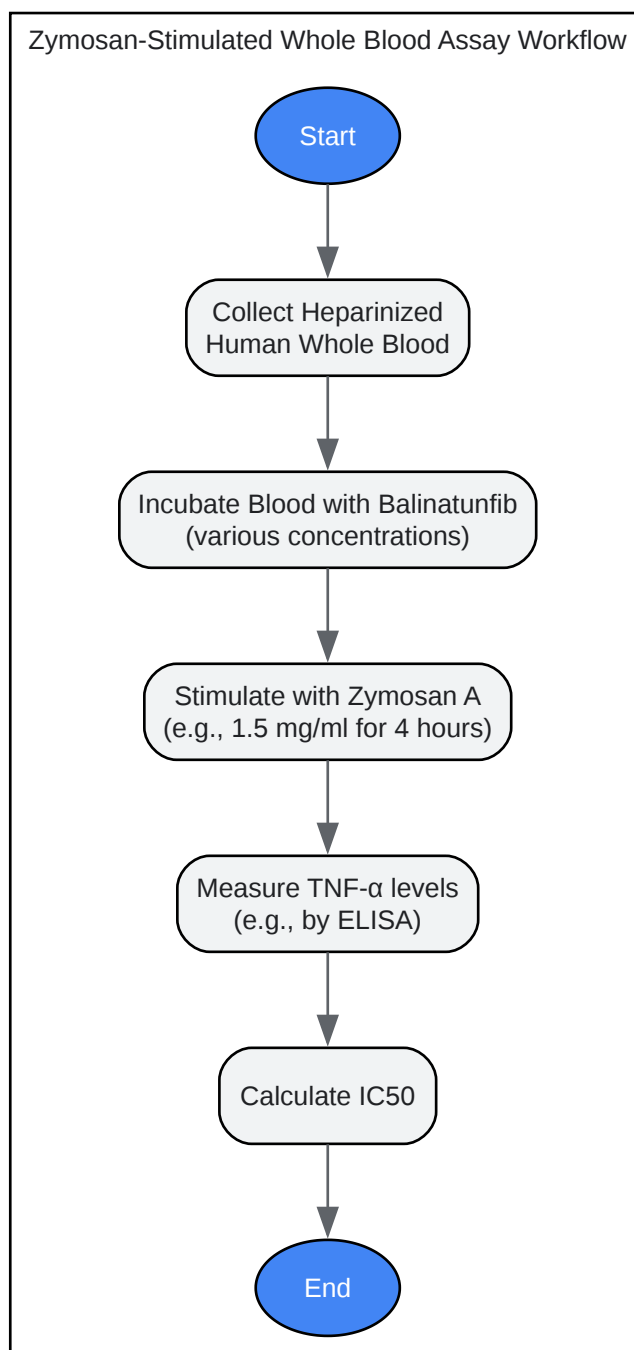
Exploratory biomarker analysis from the trial showed reductions in pro-inflammatory cytokines IL-17A, IL-17F, IL-22, and IL-19, which supports the mechanism of TNFR1 blockade.[9]

Balinatunfib was generally well-tolerated, with the most common adverse events being nasopharyngitis, dysgeusia, and arthralgia.[9]

Experimental Protocols

Zymosan-Stimulated Human Whole Blood Assay (for IC50 determination)

This assay is used to evaluate the in vitro potency of a compound in a physiologically relevant matrix.



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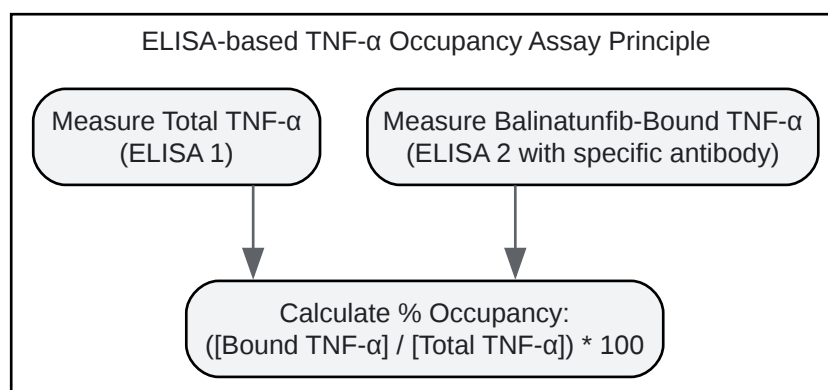
Figure 2: Workflow for the Zymosan-Stimulated Whole Blood Assay.

Protocol Outline:

- Blood Collection: Fresh human whole blood is collected in tubes containing an anticoagulant (e.g., heparin).[10]
- Compound Incubation: The whole blood is pre-incubated with varying concentrations of **Balinatunfib**.
- Stimulation: Zymosan A, a component of yeast cell walls, is added to the blood to stimulate the release of TNF- α from leukocytes. A typical stimulation condition is 1.5 mg/mL of Zymosan A for 4 hours at 37°C.[10]
- Sample Processing: After incubation, plasma is separated by centrifugation.
- TNF- α Quantification: The concentration of TNF- α in the plasma is measured using a quantitative method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the TNF- α concentration against the **Balinatunfib** concentration and fitting the data to a dose-response curve.

ELISA-based TNF- α Occupancy Assay

This assay measures the percentage of TNF- α that is bound by **Balinatunfib** in a sample.



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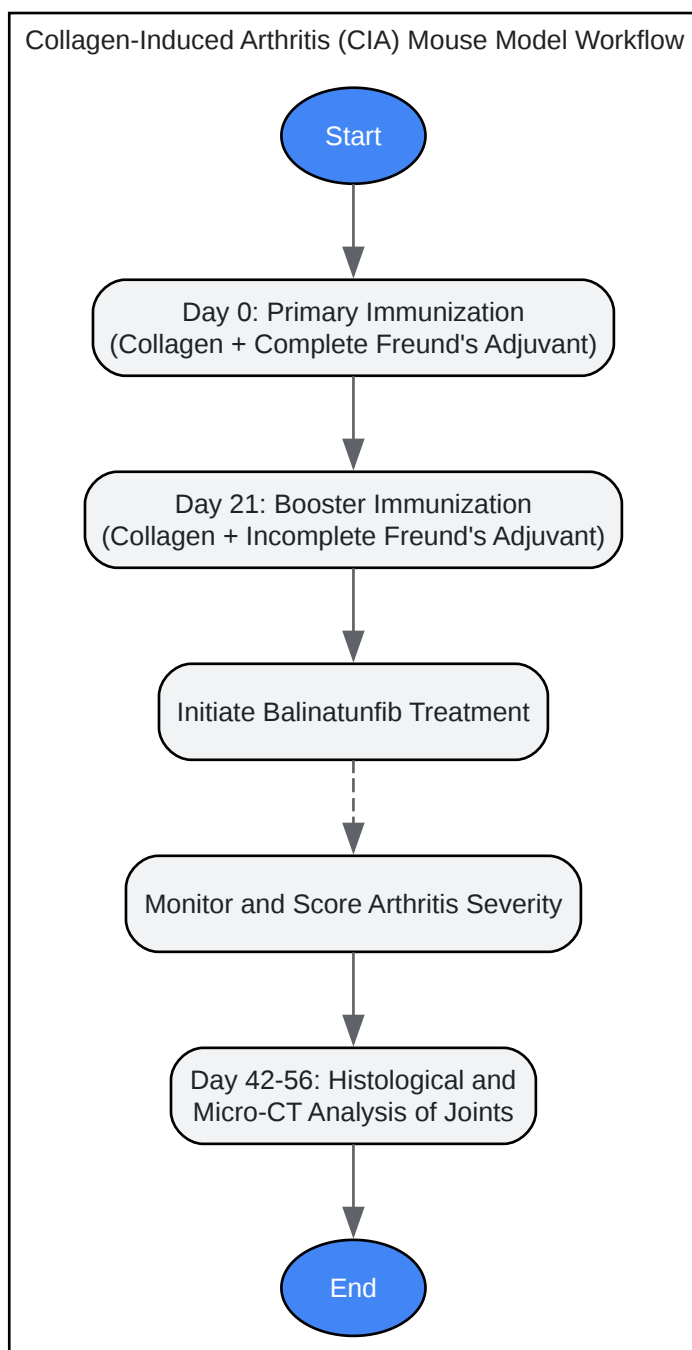
Figure 3: Principle of the ELISA-based TNF- α Occupancy Assay.

Protocol Outline:

- Sample Collection: Blood samples are collected from subjects at various time points.
- Ex Vivo Stimulation: The blood samples are stimulated ex vivo with an agent like zymosan to induce TNF- α production.[6]
- Measurement of Total and Bound TNF- α : Two separate ELISAs are performed:
 - Total TNF- α ELISA: A standard sandwich ELISA is used to measure the total concentration of TNF- α in the sample.[11]
 - Bound TNF- α ELISA: A specialized ELISA is used that employs a capture or detection antibody that specifically recognizes the **Balinatunfib**-bound conformation of TNF- α .[6]
- Calculation of Occupancy: The percentage of TNF- α occupancy is calculated as the ratio of the concentration of bound TNF- α to the concentration of total TNF- α , multiplied by 100.

Collagen-Induced Arthritis (CIA) Mouse Model

This is a widely used animal model for studying the pathology of rheumatoid arthritis and for evaluating potential therapeutics.



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- To cite this document: BenchChem. [Balinatunfib: A Structural and Molecular Analysis of a Novel Oral TNF- α Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581769#structural-analysis-and-molecular-properties-of-balinatunfib]

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